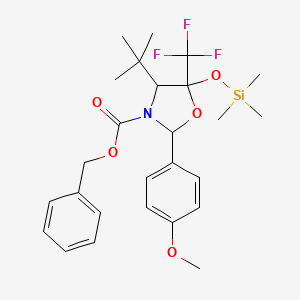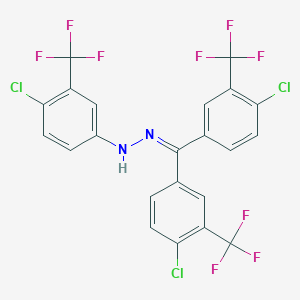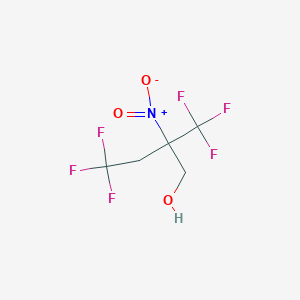
2-(4-Methoxyphenyl)-4-(1-methylethyl)-5-trifluoromethyl-5-trimethylsiloxy-3-oxazolidinecarboxylic acid phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-4-(1-methylethyl)-5-trifluoromethyl-5-trimethylsiloxy-3-oxazolidinecarboxylic acid phenylmethyl ester is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-(1-methylethyl)-5-trifluoromethyl-5-trimethylsiloxy-3-oxazolidinecarboxylic acid phenylmethyl ester typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazolidine ring, introduction of the trifluoromethyl group, and the attachment of the trimethylsiloxy group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to obtain the desired product on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)-4-(1-methylethyl)-5-trifluoromethyl-5-trimethylsiloxy-3-oxazolidinecarboxylic acid phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-4-(1-methylethyl)-5-trifluoromethyl-5-trimethylsiloxy-3-oxazolidinecarboxylic acid phenylmethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-4-(1-methylethyl)-5-trifluoromethyl-5-trimethylsiloxy-3-oxazolidinecarboxylic acid phenylmethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methoxyphenyl)-4-(1-methylethyl)-5-trifluoromethyl-3-oxazolidinecarboxylic acid phenylmethyl ester: Lacks the trimethylsiloxy group, resulting in different reactivity and properties.
2-(4-Methoxyphenyl)-4-(1-methylethyl)-5-trimethylsiloxy-3-oxazolidinecarboxylic acid phenylmethyl ester: Lacks the trifluoromethyl group, affecting its chemical behavior and applications.
Uniqueness
The presence of both the trifluoromethyl and trimethylsiloxy groups in 2-(4-Methoxyphenyl)-4-(1-methylethyl)-5-trifluoromethyl-5-trimethylsiloxy-3-oxazolidinecarboxylic acid phenylmethyl ester imparts unique properties such as increased lipophilicity, stability, and reactivity. These features make it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
benzyl 4-tert-butyl-2-(4-methoxyphenyl)-5-(trifluoromethyl)-5-trimethylsilyloxy-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34F3NO5Si/c1-24(2,3)22-25(26(27,28)29,35-36(5,6)7)34-21(19-13-15-20(32-4)16-14-19)30(22)23(31)33-17-18-11-9-8-10-12-18/h8-16,21-22H,17H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALGEZIYJCHRLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(OC(N1C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)OC)(C(F)(F)F)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34F3NO5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole]](/img/structure/B6301920.png)


![1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline](/img/structure/B6301941.png)

![2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid](/img/structure/B6301953.png)
![1,2-Bis[3-(trifluoromethyl)-5-nitrophenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6301960.png)

